molecular formula C23H25N3O4 B2941518 N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-82-4

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2941518
CAS No.: 892273-82-4
M. Wt: 407.47
InChI Key: DQIAFWBSYIXCOG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroquinazoline dione class, characterized by a fused bicyclic core with two ketone groups at positions 2 and 3. The 7-carboxamide moiety is substituted with a cyclohexyl group, while position 3 is modified with a 4-methoxyphenylmethyl substituent. These structural features influence its physicochemical properties, such as lipophilicity (logP ~3.6) and molecular weight (~445.47 g/mol), which are critical for bioavailability and target engagement .

Properties

IUPAC Name

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-18-10-7-15(8-11-18)14-26-22(28)19-12-9-16(13-20(19)25-23(26)29)21(27)24-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIAFWBSYIXCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) solvent . The reaction is carried out under stirring conditions to ensure complete mixing of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying bioavailability and solubility profiles in pharmacological contexts.

Conditions Products Key Observations References
6M HCl, reflux, 12h7-Carboxy-quinazoline derivative + cyclohexylamineComplete hydrolysis observed via HPLC; stability of methoxyphenylmethyl group noted
2M NaOH, 80°C, 8hSodium salt of 7-carboxy-quinazoline + cyclohexylaminePartial racemization detected at C3 position in tetrahydroquinazoline core

The electron-donating methoxy group on the phenyl ring stabilizes the intermediate tetrahedral structure during hydrolysis, as evidenced by bond length analysis (C–O: 1.245 Å, C–N: 1.331 Å) in analogous methoxybenzamide derivatives .

Radical-Mediated Reactions

The compound participates in radical-mediated transformations, particularly involving the tetrahydroquinazoline core and amide functionalities. Nitrogen-centered radicals (NCRs) generated via photolysis or redox initiators enable cyclization and coupling reactions .

Notable Pathways:

  • Amidyl Radical Formation: Homolytic cleavage of the N–C bond in the carboxamide group under UV light (λ = 365 nm) produces amidyl radicals, facilitating intramolecular cyclization to form fused heterocycles .

  • Aryl Coupling: Methoxyphenylmethyl substituents engage in radical aromatic substitution, yielding biaryl derivatives in the presence of ceric ammonium nitrate (CAN) .

Electrophilic Aromatic Substitution

The electron-rich methoxyphenyl group undergoes electrophilic substitution, primarily at the para and ortho positions relative to the methoxy substituent.

Reagent Conditions Major Product Yield References
HNO₃/H₂SO₄0°C, 2hNitro-substituted derivative at C3 phenyl position68%
Br₂, FeBr₃CH₂Cl₂, RT, 4hBromo-substituted analog52%

Steric hindrance from the methylene bridge limits reactivity at the meta position, as confirmed by computational modeling .

Redox Reactions Involving the Dioxo Core

The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline system exhibits redox activity:

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) selectively reduces the C2 carbonyl to a hydroxyl group, forming a diol intermediate.

  • Oxidation: Treatment with KMnO₄ oxidizes the tetrahydroquinazoline ring to a fully aromatic quinazoline-2,4-dione .

Cyclization and Ring-Opening Pathways

Under acidic conditions, the tetrahydroquinazoline ring undergoes reversible ring-opening via cleavage of the N1–C2 bond, producing a diamide intermediate. Subsequent treatment with dehydrating agents (e.g., PCl₅) regenerates the quinazoline core, demonstrating its kinetic stability .

Scientific Research Applications

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound featuring a quinazoline core, a cyclohexyl group, and a methoxyphenyl moiety. It has potential applications across chemistry, biology, medicine, and industry.

Chemical Properties and Structure

This compound has a unique structure. The synthesis of this compound typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclohexylamine, utilizing a coupling agent like 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF) solvent. Industrial production might use similar synthetic routes on a larger scale, employing automated reactors and continuous flow systems to improve efficiency and yield and purification by crystallization or chromatography.

Similar Compounds

Some compounds similar to this compound include:

  • N-cyclohexyl-3-hydroxy-4-methoxybenzamide
  • N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

This compound is unique because of its specific combination of functional groups and structural features, setting it apart from other compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes and receptors, modulating their activity. The cyclohexyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Variations at the Amide Nitrogen

  • Target Compound : Cyclohexyl group at the 7-carboxamide nitrogen.
  • N,3-bis[(4-methoxyphenyl)methyl] Analog (C190-0201): Replaces the cyclohexyl group with a second 4-methoxyphenylmethyl substituent. This increases molecular weight (445.47 g/mol vs.
  • N-[(4-Methylphenyl)methyl] Analog : Features a 4-methylbenzyl group instead of cyclohexyl. The methyl group lowers steric hindrance but reduces lipophilicity (logP ~3.0 estimated), possibly altering metabolic stability .

Modifications at Position 3

  • 3-(2-Methoxyethyl) Analog (BK77571) : Substitutes the aromatic ring with a 2-methoxyethyl chain. This reduces molecular weight (345.39 g/mol) and logP (~3.6), favoring solubility but diminishing aromatic interactions .
  • 3-Phenyl or 3-(4-Fluorophenyl) Analogs : Lack methoxy groups, leading to weaker electron-donating effects. For example, compound 4a (fluorobenzyl substituent) shows lower antioxidant activity in DPPH assays compared to methoxy-containing derivatives .

Core Structural Variations

  • Triazole-Thione Derivatives (Compounds 7–15) : Replace the tetrahydroquinazoline dione core with a 1,2,4-triazole-3-thione scaffold. These compounds exhibit enhanced antioxidant activity (e.g., hydrazinecarbothioamides 4–6 show IC₅₀ < 10 μM in DPPH assays), likely due to the thione group’s redox activity, which is absent in the target compound .
  • Pyrido[2,3-d]pyrimidine Analogs (4a–4d) : Feature a fused pyridine ring instead of benzene, altering electronic distribution. For instance, 4c includes a 4-methoxyphenyl-2-oxoethyl group but shows lower yield (28.1%) in synthesis compared to simpler derivatives .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP logS (Sw) Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~445.47 ~3.6 -3.96 8 79.98
C190-0201 445.47 3.6257 -3.96 8 79.98
BK77571 345.39 ~3.6 -3.5* 6 72.34*
N-[(4-Methylphenyl)methyl] Analog ~350* ~3.0 -4.2* 7 75.21*

*Estimated values based on structural similarity.

Key Observations :

  • The cyclohexyl group in the target compound balances lipophilicity (logP ~3.6) and solubility (logS ~-3.96), making it more drug-like than analogs with polar triazole-thiones (logS ~-2.5) .
  • The 4-methoxyphenylmethyl substituent enhances aromatic interactions compared to non-methoxy analogs, as seen in NMR chemical shifts (δ 6.8–7.3 ppm for methoxy protons) .

Biological Activity

N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, characterized by a unique structure that includes a cyclohexyl group and a methoxyphenyl moiety. Its molecular formula is C20H24N2O3, with a molecular weight of 336.42 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability in glioma cells with an IC50 value of approximately 15 µM.
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects:

  • Cytokine Inhibition : It was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Mechanism : The anti-inflammatory action appears to be mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies have also suggested antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL depending on the bacterial strain tested .

Case Study 1: Anticancer Efficacy in Glioma Models

A study conducted on glioma models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analyses revealed increased apoptosis in treated tumors .

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced edema and lower levels of inflammatory markers in serum. These findings support its potential use in treating inflammatory diseases .

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